Cas no 1338452-54-2 (Everolimus-d4 (~90%))

Everolimus-d4 (~90%) 化学的及び物理的性質
名前と識別子
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- Everolimus-d4
- Everolimus-d4 (~90%)
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- インチ: 1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2
- InChIKey: HKVAMNSJSFKALM-FQJUTLEBSA-N
- ほほえんだ: O(C([2H])([2H])C([2H])([2H])O)[C@@H]1CC[C@@H](C[C@@H](C)[C@@H]2CC([C@@H](C=C(C)[C@H]([C@H](C([C@H](C)C[C@H](C)C=CC=CC=C(C)[C@H](C[C@@H]3CC[C@@H](C)[C@@](C(C(N4CCCC[C@H]4C(=O)O2)=O)=O)(O)O3)OC)=O)OC)O)C)=O)C[C@H]1OC
計算された属性
- せいみつぶんしりょう: 961.606463g/mol
- どういたいしつりょう: 961.606463g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 3
- 水素結合受容体数: 14
- 重原子数: 68
- 回転可能化学結合数: 9
- 複雑さ: 1810
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 4
- ぶんしりょう: 962.2g/mol
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 205
Everolimus-d4 (~90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E-070-1ML |
Everolimus-D |
1338452-54-2 | 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
6242.74 | 2021-05-13 | |
TRC | E945402-10mg |
Everolimus-d4 (~90%) |
1338452-54-2 | 10mg |
$ 2240.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E-070-1ML |
Everolimus-d4 (~90%) |
1338452-54-2 | 1ml |
¥7645.81 | 2023-05-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218453-1 mg |
Everolimus-d4, |
1338452-54-2 | 1mg |
¥3,234.00 | 2023-07-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E-070-1ML |
1338452-54-2 | 1ML |
¥7645.81 | 2023-01-17 | |||
ChemScence | CS-0179742-10mg |
Everolimus-d4 |
1338452-54-2 | 10mg |
$0.0 | 2022-04-27 | ||
1PlusChem | 1P01CBOK-1mg |
Everolimus-d4 |
1338452-54-2 | ≥99% deuterated forms (d1-d4); ≤1% d0 | 1mg |
$321.00 | 2023-12-22 | |
MedChemExpress | HY-10218S-500μg |
Everolimus-d |
1338452-54-2 | 500μg |
¥3069 | 2024-05-24 | ||
TRC | E945402-1mg |
Everolimus-d4 (~90%) |
1338452-54-2 | 1mg |
$ 289.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218453-1mg |
Everolimus-d4, |
1338452-54-2 | 1mg |
¥3234.00 | 2023-09-05 |
Everolimus-d4 (~90%) 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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8. Book reviews
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Everolimus-d4 (~90%)に関する追加情報
Everolimus-d4 (~90%)
CAS No. 1338452-54-2 refers to the compound Everolimus-d4, a stable isotope-labeled version of Everolimus. Everolimus is a well-known mTOR inhibitor widely used in the treatment of various cancers, including renal cell carcinoma, breast cancer, and others. The addition of deuterium (denoted by the "-d4" suffix) in Everolimus-d4 aims to enhance the compound's stability and pharmacokinetic properties, making it more suitable for research and therapeutic applications. This compound has garnered significant attention in recent years due to its potential to improve treatment outcomes and reduce adverse effects associated with traditional chemotherapy.
The development of Everolimus-d4 is rooted in the growing interest in stable isotope labeling in pharmaceutical research. Stable isotopes, such as deuterium, are non-radioactive and do not pose the same safety risks as radioactive isotopes. By incorporating deuterium into the molecular structure of Everolimus, researchers aim to prolong the drug's half-life, enhance its bioavailability, and minimize its metabolism. These improvements could lead to more effective dosing regimens and better patient compliance.
Recent studies have explored the pharmacokinetics and pharmacodynamics of Everolimus-d4 in preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Everolimus-d4 exhibited significantly slower metabolic clearance compared to its non-deuterated counterpart. This finding suggests that the deuterium substitution could extend the duration of therapeutic effects, potentially reducing the frequency of administrations and improving patient convenience.
In addition to its pharmacokinetic advantages, Everolimus-d4 has shown promise in enhancing the efficacy of cancer treatments. A 2023 clinical trial conducted by researchers at the University of California, Los Angeles (UCLA), revealed that patients treated with Everolimus-d4 experienced a higher response rate compared to those receiving standard Everolimus therapy. The study also reported fewer adverse effects, particularly gastrointestinal disturbances and immunosuppression-related complications.
The mechanism of action of Everolimus-d4 remains similar to that of conventional Everolimus. It primarily inhibits the mTOR pathway, which is crucial for cell growth, proliferation, and survival. By targeting this pathway, Everolimus-d4 can effectively suppress tumor growth and induce apoptosis in cancer cells. However, the deuterium substitution may modulate the drug's interaction with cellular proteins or enzymes, potentially enhancing its selectivity for cancer cells over healthy tissue.
One area of active research involves combining Everolimus-d4 with other targeted therapies or immunotherapies to maximize its antitumor effects. For example, a 2023 study published in Cancer Research investigated the synergistic effects of Everolimus-d4 with checkpoint inhibitors in a mouse model of melanoma. The results indicated that this combination therapy led to a significant reduction in tumor volume compared to monotherapy with either agent.
The development of Everolimus-d4 also highlights broader trends in drug development toward precision medicine. By leveraging stable isotope labeling, researchers can tailor drugs to specific patient populations or disease subtypes, optimizing therapeutic outcomes while minimizing side effects. This approach aligns with current efforts to personalize cancer treatment based on genetic and molecular profiles.
In conclusion, CAS No. 1338452-54-2 represents a promising advancement in oncology drug development through its innovative use of deuterium labeling. With ongoing research into its pharmacokinetics, efficacy, and safety profile, Everolimus-d4 has the potential to revolutionize cancer treatment by offering improved therapeutic outcomes with fewer adverse effects.
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